molecular formula C9H10BrNO2 B1288039 3-Bromo-4-(dimethylamino)benzoic acid CAS No. 220844-83-7

3-Bromo-4-(dimethylamino)benzoic acid

Cat. No. B1288039
CAS RN: 220844-83-7
M. Wt: 244.08 g/mol
InChI Key: YPVWDZMDHLAJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(dimethylamino)benzoic acid is a chemical compound with the CAS number 220844-83-7 . It has a molecular weight of 244.09 and its IUPAC name is 3-bromo-4-(dimethylamino)benzoic acid . The compound is white to yellow solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-(dimethylamino)benzoic acid is 1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

3-Bromo-4-(dimethylamino)benzoic acid is a white to yellow solid . The compound has a molecular weight of 244.09 .

Scientific Research Applications

Synthesis of Lanthanide Complexes

3-Bromo-4-(dimethylamino)benzoic acid: is utilized in the synthesis of novel lanthanide complexes. These complexes, due to their structural composition and ionic properties, have a wide range of applications in fields such as luminescence, magnetism, and as catalysts in various chemical reactions . The acid acts as a ligand, forming complexes with lanthanide ions which are known for their unique electronic configurations and resulting properties.

Analytical Chemistry

In analytical chemistry, 3-Bromo-4-(dimethylamino)benzoic acid can be used as a reagent for the analysis of glucose content from the extraction of starch and soluble sugars . Its derivative compounds are also employed to quantify the activity of enzymes like peroxidase and manganese peroxidase, which are crucial in biochemical assays .

Supramolecular Chemistry

The compound is significant in supramolecular chemistry, where it contributes to the formation of supramolecular assemblies. These structures are essential for understanding molecular recognition processes and designing new materials with specific properties .

Thermodynamics and Fluorescence Studies

3-Bromo-4-(dimethylamino)benzoic acid: derivatives are used in thermodynamic studies to calculate heat capacities and thermodynamic functions at low temperatures. Additionally, these compounds are studied for their fluorescence properties, which are valuable in developing new fluorescent materials and sensors .

Chemical Oscillation Studies

This compound has been observed to undergo transient chemical oscillations in reactions with bromate. Such studies are fundamental in the field of non-linear chemical dynamics and can lead to a better understanding of reaction mechanisms and the development of new oscillatory systems .

Organic Synthesis

In organic synthesis, 3-Bromo-4-(dimethylamino)benzoic acid is a versatile building block. It can be used to introduce the dimethylamino and bromo functionalities into more complex molecules, which can have various applications in medicinal chemistry and material science .

Pharmaceutical Research

Due to its structural features, 3-Bromo-4-(dimethylamino)benzoic acid is explored in pharmaceutical research for the design and synthesis of drug candidates. Its bromo and dimethylamino groups are often found in biologically active compounds .

Material Science

Lastly, in material science, this compound’s derivatives are investigated for their potential use in creating new types of polymers and coatings with specific desired properties such as conductivity, resistance to degradation, or particular optical characteristics .

Safety and Hazards

The safety data sheet for 3-Bromo-4-(dimethylamino)benzoic acid suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance is advised .

properties

IUPAC Name

3-bromo-4-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVWDZMDHLAJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594221
Record name 3-Bromo-4-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220844-83-7
Record name 3-Bromo-4-(dimethylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220844-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(dimethylamino)benzoic acid
Reactant of Route 2
3-Bromo-4-(dimethylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(dimethylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(dimethylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(dimethylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(dimethylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.